1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyridazine core.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core but differ in the substituents attached to the ring. Examples include pyridazine-3-carboxylic acid and pyridazine-4-carboxamide.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, such as 4-fluorobenzamide and 4-fluorophenylacetic acid, can be compared based on their chemical reactivity and biological activities.
Carboxamide derivatives: These compounds contain the carboxamide functional group and include molecules like acetamide and benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14(16-5-3-2-4-6-16)22-20(26)18-11-12-19(25)24(23-18)13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDLISUUFNHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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